methyl 1-butyl-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 1-butyl-1H-imidazole-2-carboxylate is a heterocyclic compound with the molecular formula C9H14N2O2 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Methyl 1-butyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules used in a variety of applications . They act as N-coordinated ligands and are often involved in the synthesis of functional materials, pharmaceuticals, and agrochemicals .
Mode of Action
Imidazoles in general are known to interact with their targets through the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways . For instance, they are utilized in the synthesis of functional materials, pharmaceuticals, and agrochemicals .
Result of Action
Imidazoles are known to be key components in functional molecules used in a variety of applications, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-butylimidazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted imidazole derivatives.
Scientific Research Applications
Methyl 1-butyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-imidazole-2-carboxylate
- Methyl 1-ethyl-1H-imidazole-2-carboxylate
- Methyl 1-propyl-1H-imidazole-2-carboxylate
Uniqueness
Methyl 1-butyl-1H-imidazole-2-carboxylate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance its lipophilicity, making it more suitable for certain applications compared to its shorter-chain analogs.
Properties
IUPAC Name |
methyl 1-butylimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKHZWFHURJEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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